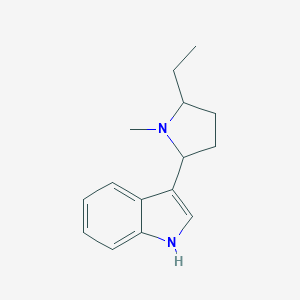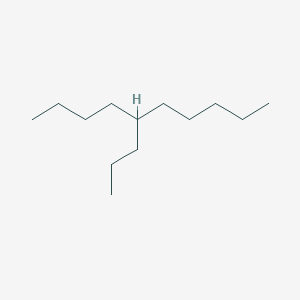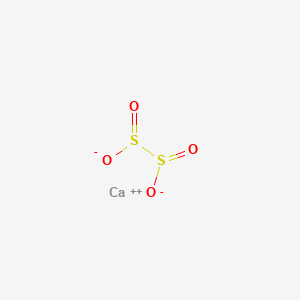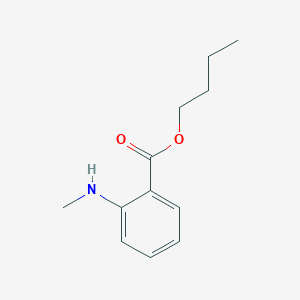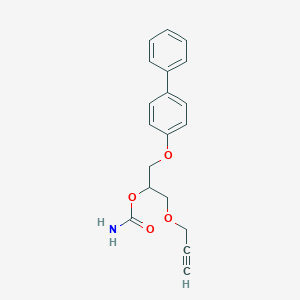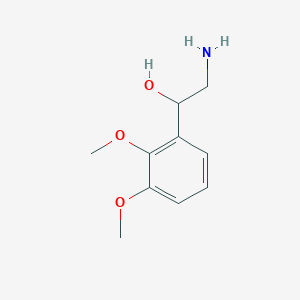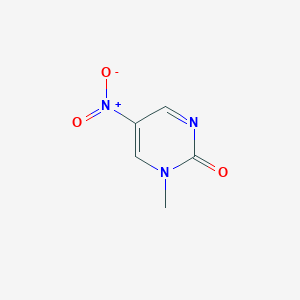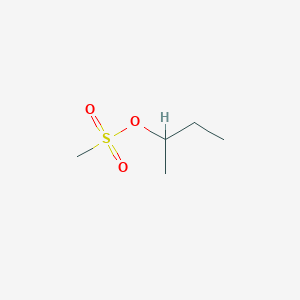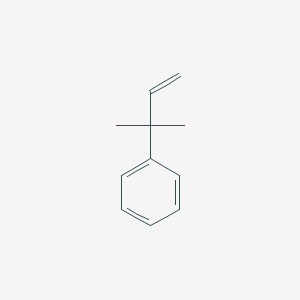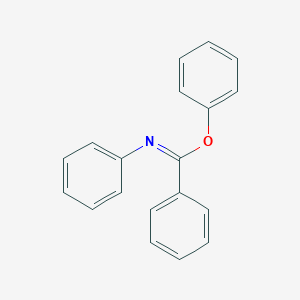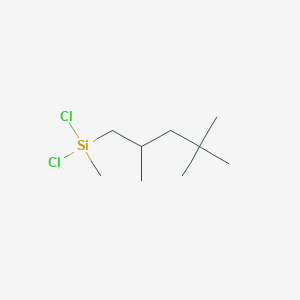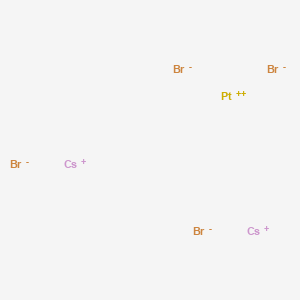![molecular formula C11H18O3Si B095329 Ethenyl[tris(prop-2-en-1-yloxy)]silane CAS No. 17988-31-7](/img/structure/B95329.png)
Ethenyl[tris(prop-2-en-1-yloxy)]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl[tris(prop-2-en-1-yloxy)]silane, commonly known as VTES, is a silane coupling agent that is widely used in scientific research. It is a versatile compound that can be used to modify the surface of various materials, including metals, ceramics, and polymers. VTES has unique properties that make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology.
Mécanisme D'action
The mechanism of action of VTES is based on the formation of covalent bonds between the silane group and the surface of the material being modified. The vinyl group of VTES reacts with the hydroxyl groups on the surface of the material to form a covalent bond, which results in the formation of a stable and durable surface modification.
Effets Biochimiques Et Physiologiques
VTES has been shown to have low toxicity and biocompatibility, making it an excellent candidate for biomedical applications. It has been used to modify the surface of various biomaterials, including hydrogels, polymers, and ceramics. VTES-modified biomaterials have been shown to have improved biocompatibility, cell adhesion, and tissue regeneration properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using VTES in lab experiments include its versatility, stability, and low toxicity. It can be used to modify the surface of various materials, and the resulting modification is stable and durable. However, VTES has some limitations, including its high cost and the need for specialized equipment and expertise to use it effectively.
Orientations Futures
There are many future directions for the use of VTES in scientific research. One potential area of application is in the development of drug delivery systems. VTES-modified nanoparticles could be used to deliver drugs to specific cells or tissues, improving the efficacy and reducing the side effects of drugs. Another potential area of application is in the development of biosensors. VTES-modified surfaces could be used to detect specific biomolecules, such as proteins or DNA, with high sensitivity and specificity. Additionally, VTES could be used in the development of new materials with unique properties, such as self-healing or shape-memory materials.
Conclusion:
In conclusion, VTES is a versatile and useful compound that has many applications in scientific research. Its unique properties make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology. While there are some limitations to its use, the future directions for the use of VTES in scientific research are promising, and it is likely to continue to be an important compound in many fields of research.
Méthodes De Synthèse
The synthesis of VTES is a multi-step process that involves the reaction of vinyltriethoxysilane with propylene oxide. The reaction is typically carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified using distillation or chromatography to remove any impurities.
Applications De Recherche Scientifique
VTES has been extensively used in scientific research due to its unique properties. It has been used to modify the surface of various materials, including silica nanoparticles, carbon nanotubes, and titanium dioxide nanoparticles. VTES-modified surfaces have been shown to have improved mechanical, thermal, and chemical properties.
Propriétés
Numéro CAS |
17988-31-7 |
|---|---|
Nom du produit |
Ethenyl[tris(prop-2-en-1-yloxy)]silane |
Formule moléculaire |
C11H18O3Si |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
ethenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
Clé InChI |
QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
SMILES canonique |
C=CCO[Si](C=C)(OCC=C)OCC=C |
Autres numéros CAS |
17988-31-7 |
Pictogrammes |
Irritant |
Synonymes |
TRIALLYLOXYVINYLSILANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



